molecular formula C10H8NaO4P B1584807 alpha-Naphthyl acid phosphate monosodium salt CAS No. 2650-44-4

alpha-Naphthyl acid phosphate monosodium salt

Cat. No.: B1584807
CAS No.: 2650-44-4
M. Wt: 246.13 g/mol
InChI Key: DELRLFMUZXCKAR-UHFFFAOYSA-M
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Description

Chemical Abstract Service Registry Numbers and Nomenclature

Alpha-naphthyl acid phosphate monosodium salt is officially registered under Chemical Abstract Service number 81012-89-7 for the monohydrate form. The compound possesses multiple systematic names reflecting its complex structure, with the International Union of Pure and Applied Chemistry designation being sodium naphthalen-1-yl hydrogen phosphate hydrate. Alternative systematic nomenclature includes this compound monohydrate and 1-naphthyl phosphate monosodium salt monohydrate.

The compound demonstrates significant nomenclatural diversity with numerous synonyms documented across chemical databases. These include sodium 1-naphthyl phosphate monohydrate, 1-naphthylphosphoric acid monosodium salt monohydrate, and phosphoric acid 1-naphthyl ester monosodium salt monohydrate. Additional recognized designations encompass sodium-1-naphthyl hydrogen phosphate and alpha-naphthyl phosphate monosodium salt.

A closely related anhydrous form exists with Chemical Abstract Service number 14455-30-2, representing the salt without water of crystallization. This form maintains the same basic chemical structure but differs in molecular weight and crystalline properties. The existence of multiple registry numbers reflects the compound's ability to form various hydrated states, each with distinct physicochemical characteristics.

Properties

IUPAC Name

sodium;naphthalen-1-yl hydrogen phosphate
Source PubChem
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InChI

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELRLFMUZXCKAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8NaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062574
Record name Sodium naphthyl hydrogen phosphate
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Molecular Weight

246.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Aldrich MSDS]
Record name 1-Naphthyl acid phosphate, monosodium salt
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CAS No.

2650-44-4
Record name 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1)
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Record name 1-Naphthalenol, 1-(dihydrogen phosphate), sodium salt (1:1)
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Record name Sodium naphthyl hydrogen phosphate
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Record name Sodium naphthyl hydrogen phosphate
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Preparation Methods

Chemical Synthesis and Neutralization

The primary synthetic route to alpha-naphthyl acid phosphate monosodium salt involves the neutralization of alpha-naphthyl phosphate free acid with sodium hydroxide (NaOH):

  • Starting material: Alpha-naphthyl phosphate free acid (C10H9O4P).
  • Neutralization: The free acid is treated with exactly one equivalent of sodium hydroxide (NaOH) to form the monosodium salt.
  • Reaction conditions: The reaction is typically carried out in aqueous solution under controlled pH conditions (pH 1.1 to 5.85) and moderate temperature (~70°C) to avoid hydrolysis of the phosphate group.

This stoichiometric neutralization ensures formation of the monosodium salt rather than the disodium salt, which requires two equivalents of NaOH.

Purification Techniques

Purification is critical to obtain the monosodium salt in a high purity form suitable for biochemical use. Common purification methods include:

  • Ion-exchange chromatography: The crude salt is passed through an acid ion-exchange column (H+ form) to convert it back to the free acid form.
  • Freeze drying and recrystallization: The free acid is freeze-dried and recrystallized from a mixture of solvents such as acetone and benzene or chloroform and acetone. This step improves purity and crystallinity.
  • Conversion to monosodium salt: The purified free acid is dissolved in minimal water, then neutralized with one equivalent of NaOH or sodium methoxide in methanol. The resulting monosodium salt is collected by precipitation, washed with cold methanol and diethyl ether, and dried under vacuum.

Preparation of Stock Solutions

For research use, this compound is often prepared as aqueous stock solutions:

Amount of Compound (mg) Volume of Solvent (mL) for 1 mM Solution Volume of Solvent (mL) for 5 mM Solution Volume of Solvent (mL) for 10 mM Solution
1 4.0463 0.8093 0.4046
5 20.2314 4.0463 2.0231
10 40.4629 8.0926 4.0463
  • Solutions should be prepared with appropriate solvents based on solubility.
  • To increase solubility, mild heating (37°C) and ultrasonic bath treatment can be applied.
  • Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation due to repeated freeze-thaw cycles.

Hydrolysis and Stability Considerations

  • The phosphate group in this compound is sensitive to hydrolysis, especially under acidic conditions.
  • Hydrolysis occurs between pH 1.1 and 5.85 at elevated temperature (~70°C), which must be carefully controlled during synthesis and storage to maintain compound integrity.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1. Free acid preparation Obtain alpha-naphthyl phosphate free acid via synthesis or purification -
2. Ion-exchange purification Pass crude salt through acid ion-exchange column (H+ form) to yield free acid Followed by freeze drying and recrystallization
3. Neutralization Add 1 equivalent NaOH to free acid solution to form monosodium salt pH 1.1-5.85, ~70°C controlled
4. Precipitation and washing Precipitate monosodium salt, wash with cold methanol and diethyl ether, dry under vacuum Ensures removal of impurities
5. Stock solution prep Dissolve in water or suitable solvent, apply mild heat/ultrasound if needed Store aliquots at -80°C or -20°C

Scientific Research Applications

Scientific Research Applications

α-Naphthyl acid phosphate monosodium salt is widely utilized in various scientific research applications:

  • Biochemical Assays: It serves as a substrate in enzyme assays, especially for phosphatases, enabling researchers to study enzyme kinetics and inhibition effectively . Additionally, it acts as a substrate for determining prostatic acid phosphatase .
  • Cell Culture Applications: The compound is employed in cell culture media to promote cell growth and differentiation, particularly in studies involving neuronal cells, thereby enhancing the understanding of cellular processes .
  • Drug Development: It plays a crucial role in screening potential drug candidates by providing a model for studying drug interactions with phosphatase enzymes, which are essential in various metabolic pathways .
  • Environmental Studies: α-Naphthyl acid phosphate monosodium salt aids in assessing the impact of pollutants on aquatic life by helping to understand the biochemical pathways affected by environmental toxins .
  • Protein Phosphatase Inhibition: This compound functions as a broad-spectrum protein phosphatase inhibitor . It is also known to inhibit alkaline, acid, and protein phosphatase activity .
  • Actin Dephosphorylation: α-Naphthyl acid phosphate can dephosphorylate the actin-depolymerizing protein, Cofilin 1, in platelets .
  • Secretion Reduction: Studies suggest that α-Naphthyl acid phosphate may decrease Ca2+-induced secretion in streptolysin O (SLO)-permeabilized chief cells from guinea pig stomach .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula CAS Number Primary Applications Enzymatic Specificity Km Value (Substrate) Safety Notes
This compound C₁₀H₈NaO₄P·H₂O 81012-89-7 Acid phosphatase assays, cancer diagnostics Prostatic acid phosphatase 6.9 × 10⁻⁴ M (rat tumor) Avoid inhalation; irritant
Disodium phosphate (Na₂HPO₄) Na₂HPO₄ 7558-79-4 Buffer solutions, food additives Non-enzymatic (pH buffering) N/A Renal toxicity at high doses
Glucose-6-phosphate monosodium salt C₆H₁₁NaO₉P 3671-99-6 Glucose-6-phosphate dehydrogenase assays G6PDH, hexokinase Varies by enzyme Stable in neutral pH
Adenosine-5'-monophosphate (AMP) sodium salt C₁₀H₁₂N₅NaO₇P 13474-03-8 Energy metabolism studies ATPases, kinases ~0.1–1.0 mM Low toxicity

Research Findings and Clinical Relevance

  • Prostate Cancer Diagnostics: Alpha-naphthyl phosphate is pivotal in differentiating human prostatic acid phosphatase (multiple isoenzymes, pH 5.5 optimum) from rat tumor enzymes (single isoenzyme, pH 5.0 optimum) .
  • Toxicity Profile : While general phosphate salts (e.g., Na₂HPO₄) are linked to renal lesions and calcium mobilization , alpha-naphthyl phosphate’s specialized use minimizes systemic exposure risks.

Biological Activity

Alpha-Naphthyl acid phosphate monosodium salt (α-NAP) is a chemical compound recognized for its significant biological activities, particularly as a broad-spectrum protein phosphatase inhibitor. This article explores its biological activity, mechanisms, applications in research, and relevant case studies.

  • Chemical Formula : C₁₀H₈NaO₄P
  • Molecular Weight : 246.1 g/mol
  • CAS Number : 81012-89-7
  • Appearance : White solid, hygroscopic

α-NAP primarily functions as an inhibitor of protein phosphatases, which are enzymes that remove phosphate groups from proteins. By inhibiting these enzymes, α-NAP modulates various cellular signaling pathways that are critical for processes such as cell growth, differentiation, and metabolism.

The hydrolysis of α-NAP in aqueous environments produces α-naphthol and phosphate ions, facilitated by phosphatase enzymes. This reaction can be represented as follows:

 NAPphosphatase naphthol+phosphate ions\text{ NAP}\xrightarrow{\text{phosphatase}}\text{ naphthol}+\text{phosphate ions}

Inhibition of Protein Phosphatases

α-NAP has been shown to interact with several protein phosphatases including:

  • Protein Phosphatase 1 (PP1)
  • Protein Phosphatase 2A (PP2A)

These interactions lead to alterations in cellular signaling pathways, making α-NAP a valuable tool for pharmacological studies and therapeutic research.

Case Studies

  • Cofilin 1 Dephosphorylation : Research indicates that α-NAP dephosphorylates Cofilin 1, an actin-depolymerizing protein in platelets, which may influence cytoskeletal dynamics and cellular responses to external stimuli .
  • Calcium-Induced Secretion : In experiments with streptolysin O-permeabilized chief cells from guinea pigs, α-NAP was found to decrease Ca²⁺-induced secretion, suggesting its role in modulating secretory pathways .
  • Acid Phosphatase Assays : A continuous assay for acid phosphatase using α-NAP as a substrate demonstrated its effectiveness in measuring enzyme activity through the release of 1-naphthol .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of α-NAP compared to related compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
Beta-Naphthyl acid phosphate monosodium saltModerateProtein phosphatase inhibitionDifferent isomer affecting specificity
Phenyl phosphate monosodium saltLowPhosphatase inhibitionSimpler structure
1-Naphthyl phosphate monosodium saltHighNon-specific phosphatase inhibitionSlightly different reactivity profile

Research Findings

Recent studies have highlighted the importance of α-NAP in biochemical research:

  • Protein Phosphatase Inhibition : Studies indicate that α-NAP exhibits broad-spectrum inhibitory effects on multiple protein phosphatases, making it more versatile than many similar compounds.
  • Substrate Specificity : The compound has shown high substrate specificity towards various substrates including p-nitrophenyl phosphate (p-NPP), indicating its potential utility in enzyme characterization .

Q & A

Q. How is alpha-naphthyl acid phosphate monosodium salt utilized in phosphatase activity assays?

This compound serves as a chromogenic substrate for acid and alkaline phosphatases. Upon enzymatic hydrolysis, it releases α-naphthol, which reacts with diazonium salts (e.g., Fast Red TR) to form a colored azo dye, measurable spectrophotometrically. Key steps include:

  • Substrate Preparation : Dissolve in phosphate buffer (pH 4.8–5.0 for acid phosphatases; pH 9–10 for alkaline phosphatases) to optimize enzyme activity .
  • Detection : Use 1–2 mM Fast Red TR salt for colorimetric quantification at 405–450 nm .
  • Controls : Include substrate-only and enzyme-inhibited blanks to correct for non-specific hydrolysis .

Q. What are the optimal storage conditions to maintain its stability?

Store at 2–8°C in airtight, light-protected containers. The compound is hygroscopic; equilibration to room temperature before use minimizes moisture absorption. Purity (>99%) and low water content (<10%) are critical for reproducibility .

Q. How should stock solutions be prepared to ensure solubility and stability?

  • Solvent : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) for aqueous solubility.
  • Concentration : Prepare 10–20 mM solutions; filter-sterilize (0.22 µm) to remove particulates.
  • Stability : Use within 24 hours or aliquot and store at -20°C for ≤1 month .

Advanced Research Questions

Q. How can reaction kinetics be systematically studied using this substrate?

Methodological Approach :

  • Initial Rate Analysis : Vary substrate concentrations (0.1–5 mM) under fixed enzyme levels. Monitor absorbance changes (ΔA/min) to calculate VmaxV_{max} and KmK_m .
  • Inhibition Studies : Introduce inhibitors (e.g., sodium orthovanadate for phosphatases) to assess competitive/non-competitive kinetics.
  • Temperature Dependence : Conduct assays at 25°C, 37°C, and 45°C to determine activation energy (EaE_a) via Arrhenius plots .

Q. How can researchers resolve inconsistencies in phosphatase assay results?

Troubleshooting Framework :

  • Purity Verification : Validate substrate purity via HPLC or mass spectrometry; impurities >1% may alter kinetics .
  • Interference Check : Test for endogenous phosphatases in biological samples using heat inactivation (70°C, 10 min) .
  • Buffer Optimization : Adjust ionic strength (e.g., 50–150 mM NaCl) to mitigate non-specific binding .

Q. What advanced techniques quantify hydrolysis products in complex biological matrices?

  • HPLC-MS : Separate α-naphthol using a C18 column (mobile phase: 60:40 methanol/water + 0.1% formic acid) with MRM detection (m/z 143→115) .
  • Fluorimetry : Detect α-naphthol at λexem = 290/450 nm, enhancing sensitivity in low-abundance samples .

Contradiction Analysis

  • Conflict : Discrepancies in reported KmK_m values across studies (e.g., 0.8 mM vs. 1.2 mM for acid phosphatase).

    • Resolution : Differences in enzyme sources (e.g., human vs. bovine isoforms) and buffer compositions (e.g., citrate vs. acetate) significantly alter kinetic parameters .
  • Conflict : Variability in colorimetric signal intensity.

    • Resolution : Fast Red TR lot-to-lot variability in diazonium salt reactivity; pre-test batches with control reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Naphthyl acid phosphate monosodium salt
Reactant of Route 2
alpha-Naphthyl acid phosphate monosodium salt

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